Superior Potency Against Staphylococci: DuP-721 vs. DuP-105 (Intra-Class Comparator)
DuP-721 demonstrates approximately fourfold greater potency than its direct structural analog DuP-105 against staphylococcal clinical isolates, including methicillin-resistant strains . This intra-class potency differential is quantitatively defined by MIC90 values that place DuP-721 closer to vancomycin's efficacy range than DuP-105 .
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | 1-4 μg/mL against staphylococcal isolates |
| Comparator Or Baseline | DuP-105: 4-16 μg/mL; Vancomycin: 1-2 μg/mL |
| Quantified Difference | DuP-721 is 4-fold more potent than DuP-105 |
| Conditions | MIC90 determination against clinical staphylococcal isolates |
Why This Matters
This 4-fold potency advantage over DuP-105 justifies selecting DuP-721 as the preferred early-generation oxazolidinone for staphylococcal research.
- [1] Slee AM, Wuonola MA, McRipley RJ, Zajac I, Zawada MJ, Bartholomew PT, Gregory WA, Forbes M. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721. Antimicrob Agents Chemother. 1987 Nov;31(11):1791-7. View Source
